(S)-(1-Methylpyrrolidin-3-YL)methanol

Description

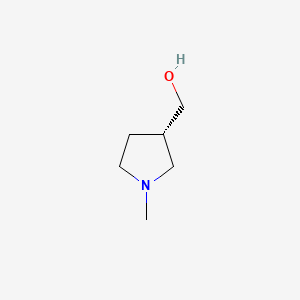

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S)-1-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMWLAPRVMNBN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules. Its stereospecific nature and functional groups—a tertiary amine and a primary alcohol—make it a valuable chiral building block in the synthesis of pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, and known synthetic approaches, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a colorless to yellow-brown liquid under standard conditions.[1] Its core structure consists of a five-membered saturated heterocycle containing a nitrogen atom, which is methylated at the 1-position. A hydroxymethyl group is attached to the chiral center at the 3-position in the (S)-configuration.

Structure

The chemical structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. Key features include:

-

Chiral Center: The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer.

-

Methyl Group: A methyl group is attached to the nitrogen atom at the 1-position.

-

Hydroxymethyl Group: A hydroxymethyl (-CH2OH) group is attached to the chiral carbon at the 3-position.

The presence of the tertiary amine and the hydroxyl group makes the molecule polar and capable of hydrogen bonding, which influences its solubility.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the racemic mixture and related isomers are available, specific experimental values for the boiling and melting points of the (S)-enantiomer are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1210934-04-5 | [2] |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| Appearance | Colorless to yellow-brown liquid | [1] |

| Boiling Point | Not definitively reported for the (S)-enantiomer. The related compound (S)-(+)-1-Methyl-3-pyrrolidinol has a reported boiling point of 181-182 °C. | N/A |

| Melting Point | Not applicable (liquid at room temperature) | N/A |

| Solubility | Soluble in polar solvents.[2] Specific quantitative data is not readily available. | N/A |

| Storage | 2-8°C, sealed away from moisture.[2] | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals. However, general synthetic strategies can be inferred from patents and the synthesis of analogous compounds. A common approach involves the N-methylation of a chiral pyrrolidine precursor.

One potential synthetic route starts from (S)-3-hydroxypyrrolidine. This precursor can be N-methylated using a suitable methylating agent, such as formaldehyde in the presence of a reducing agent (reductive amination).

A patent for the preparation of the related compound, (S)-1-methyl-3-hydroxypyrrolidine, describes the reaction of (S)-3-hydroxypyrrolidine with formaldehyde and hydrogen in the presence of a palladium on carbon catalyst.[4] This suggests a plausible pathway for the synthesis of the target molecule's precursor. The subsequent reduction of a carboxylic acid or ester at the 3-position would yield the desired primary alcohol.

A logical workflow for a potential synthesis is outlined below:

References

In-Depth Technical Guide: (S)-(1-Methylpyrrolidin-3-YL)methanol (CAS No. 1210934-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral organic compound featuring a pyrrolidine ring, a functional group prevalent in numerous natural products, alkaloids, and synthetic drug molecules.[1] Its specific stereochemistry and the presence of a hydroxylmethyl group make it a valuable chiral building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is typically supplied as a liquid.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1210934-04-5 |

| IUPAC Name | [(3S)-1-methylpyrrolidin-3-yl]methanol |

| Synonyms | (S)-3-(Hydroxymethyl)-1-methylpyrrolidine |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [3] |

| SMILES | CN1CC--INVALID-LINK--CO |

| InChIKey | NPWMWLAPRVMNBN-LURJTMIESA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | Commercial Suppliers |

| Purity | Typically >95-97% | Commercial Suppliers |

| Boiling Point | 141.7 ± 13.0 °C (760 Torr) (Computed) | Chem960.com |

| Flash Point | 41.2 ± 18.5 °C (Computed) | Chem960.com |

| Density | 0.973 ± 0.06 g/cm³ (20 °C, 760 Torr) (Computed) | Chem960.com |

| Solubility | Soluble (484 g/L at 25 °C) (Computed) | Chem960.com |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 23.5 Ų | PubChem |

Applications in Research and Drug Development

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

Table 3: GHS Hazard Classification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard handling precautions for a compound with these classifications should be observed:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

A thorough search of scientific literature and patent databases did not yield detailed, reproducible experimental protocols for the synthesis or specific applications of this compound (CAS 1210934-04-5). While general synthetic routes for similar pyrrolidine-containing molecules exist, specific reaction conditions, purification methods, and analytical data for this particular compound are not publicly available.

Signaling Pathways and Experimental Workflows

Due to the limited availability of published research detailing the use of this compound in biological studies, there is currently no information on its involvement in specific signaling pathways or established experimental workflows. Therefore, the creation of a corresponding diagram would be speculative and is not included in this guide.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data from chemical suppliers and databases. The absence of detailed experimental and biological data highlights a gap in the current scientific literature for this specific compound. Researchers should always consult original safety data sheets and perform their own risk assessments before handling this chemical.

References

Spectroscopic and Structural Elucidation of (S)-(1-Methylpyrrolidin-3-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-(1-Methylpyrrolidin-3-YL)methanol. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in various scientific disciplines, including medicinal chemistry and materials science. The guide presents predicted spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with detailed experimental protocols for data acquisition.

Chemical Structure

This compound is a chiral organic compound with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . Its structure consists of a pyrrolidine ring N-substituted with a methyl group, and a hydroxymethyl group attached to the chiral center at the 3-position.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and typical spectroscopic values for similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | m | 2H | -CH₂OH |

| ~ 2.8 - 3.2 | m | 1H | N-CH (pyrrolidine ring) |

| ~ 2.5 - 2.8 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~ 2.3 | s | 3H | N-CH₃ |

| ~ 1.8 - 2.2 | m | 2H | -CH₂- (pyrrolidine ring) |

| ~ 1.5 - 1.8 | m | 1H | -CH- (pyrrolidine ring) |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 65 - 70 | CH₂ | -CH₂OH |

| ~ 55 - 60 | CH₂ | N-CH₂ (pyrrolidine ring) |

| ~ 50 - 55 | CH | N-CH (pyrrolidine ring) |

| ~ 40 - 45 | CH₃ | N-CH₃ |

| ~ 35 - 40 | CH | -CH- (pyrrolidine ring) |

| ~ 25 - 30 | CH₂ | -CH₂- (pyrrolidine ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Broad, Strong | O-H stretch | Alcohol |

| 2960 - 2850 | Medium to Strong | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1470 - 1440 | Medium | C-H bend | Aliphatic (CH₂, CH₃) |

| 1260 - 1000 | Strong | C-O stretch | Primary Alcohol |

| 1150 - 1050 | Medium | C-N stretch | Tertiary Amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Low | [M-H]⁺ |

| 98 | Moderate | [M-OH]⁺ |

| 84 | High | [M-CH₂OH]⁺ |

| 70 | High | [C₄H₈N]⁺ |

| 57 | Very High | [C₃H₇N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C experiments.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample (a few drops)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean with a lint-free wipe and a suitable solvent, then allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC) or direct infusion system.

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode (e.g., EI).

-

Set the mass range for detection (e.g., m/z 30-200).

-

-

Sample Introduction:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

If using direct infusion, introduce the sample solution at a low flow rate directly into the ion source.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Synthesis of Enantiomerically Pure (S)-(1-Methylpyrrolidin-3-YL)methanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for obtaining enantiomerically pure (S)-(1-Methylpyrrolidin-3-YL)methanol, a valuable chiral building block in pharmaceutical development. The document details two principal strategies: synthesis from a chiral precursor and resolution of a racemic mixture. Each approach is presented with detailed experimental protocols, quantitative data, and process visualizations to facilitate practical application in a research and development setting.

Synthesis from a Chiral Precursor: A Stereospecific Approach

This pathway leverages a readily available chiral starting material, (S)-3-hydroxypyrrolidine, to construct the target molecule with a defined stereochemistry. The key steps involve the N-methylation of the pyrrolidine ring followed by a one-carbon homologation to extend the hydroxyl group to a hydroxymethyl group at the C3 position.

Pathway Overview

Figure 1: Synthesis of this compound from (S)-3-Hydroxypyrrolidine.

Experimental Protocols

Step 1: Synthesis of (S)-1-Methyl-3-pyrrolidinol

This procedure is adapted from a patented method for the synthesis of the (R)-enantiomer and is expected to yield comparable results for the (S)-enantiomer.[1][2]

-

Materials: (S)-3-hydroxypyrrolidine, 91% paraformaldehyde, methanol, 5% platinum on carbon (water-containing), diethylamine, toluene.

-

Procedure:

-

In a suitable reactor, a mixture of (S)-3-hydroxypyrrolidine (60.0 g), 91% paraformaldehyde (23.8 g, 1.05 equivalents), methanol (300.0 g), and 5% platinum on carbon (3.0 g) is prepared.

-

The mixture is reacted under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for approximately 4 hours, or until the disappearance of the starting material is confirmed by gas chromatography.

-

To the reaction mixture, diethylamine (5.0 g) is added, and the reaction is continued under a hydrogen pressure of 0.4 to 0.5 MPa at 20°C for an additional 2.5 hours.

-

Upon completion, the platinum on carbon catalyst is removed by filtration and washed with methanol (60.0 g).

-

The combined filtrate and washings are concentrated under reduced pressure.

-

Toluene (60.1 g) is added to the concentrate, and the mixture is again concentrated to yield an oil.

-

The crude product is purified by distillation to afford (S)-1-methyl-3-pyrrolidinol.

-

Step 2: Synthesis of this compound (Proposed)

This is a proposed multi-step conversion as a direct literature protocol for this specific transformation was not identified. The yields are estimations based on standard organic transformations.

-

Part A: Oxidation to 1-Methylpyrrolidin-3-one

-

Materials: (S)-1-Methyl-3-pyrrolidinol, pyridinium chlorochromate (PCC), dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of (S)-1-methyl-3-pyrrolidinol in anhydrous DCM, add PCC in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure to yield 1-methylpyrrolidin-3-one.

-

-

-

Part B: Cyanation to 3-Cyano-1-methylpyrrolidin-3-ol

-

Materials: 1-Methylpyrrolidin-3-one, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI2), anhydrous DCM.

-

Procedure:

-

Dissolve 1-methylpyrrolidin-3-one in anhydrous DCM and cool to 0°C.

-

Add a catalytic amount of ZnI2, followed by the dropwise addition of TMSCN.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

-

Part C: Reduction to this compound

-

Materials: 3-Cyano-1-methylpyrrolidin-3-ol, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Add a solution of 3-cyano-1-methylpyrrolidin-3-ol in anhydrous THF dropwise to a stirred suspension of LiAlH4 in anhydrous THF at 0°C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation or chromatography to obtain this compound.

-

-

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

| 1 | (S)-1-Methyl-3-pyrrolidinol | (S)-3-Hydroxypyrrolidine | 86-89[1][2] | 96.5-99.0[1][2] | >99 |

| 2a | 1-Methylpyrrolidin-3-one | (S)-1-Methyl-3-pyrrolidinol | ~85-95 (Est.) | - | N/A |

| 2b | 3-Cyano-1-methylpyrrolidin-3-ol | 1-Methylpyrrolidin-3-one | ~80-90 (Est.) | - | Racemic |

| 2c | This compound | 3-Cyano-1-methylpyrrolidin-3-ol | ~70-80 (Est.) | >98 | >99 |

Est. = Estimated based on analogous reactions.

Chiral Resolution of Racemic (1-Methylpyrrolidin-3-YL)methanol

This classical approach involves the synthesis of the racemic target compound, followed by separation of the enantiomers using a chiral resolving agent. O,O'-Dibenzoyl-L-tartaric acid is a suitable resolving agent for this purpose, forming diastereomeric salts with differing solubilities, which allows for their separation by fractional crystallization.[3]

Pathway Overview

Figure 2: Chiral Resolution of Racemic (1-Methylpyrrolidin-3-YL)methanol.

Experimental Protocols

Step 1: Synthesis of Racemic 1-Methyl-3-pyrrolidinol

This procedure provides the precursor to the racemic target molecule.[4]

-

Materials: 40 wt% aqueous solution of monomethylamine, 1,4-dichloro-2-butanol, sodium hydroxide, ethanol, anhydrous magnesium sulfate.

-

Procedure:

-

In a 500 mL four-necked flask cooled in an ice-water bath, place 250 g of a 40 wt% aqueous solution of monomethylamine.

-

While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature at or below 15°C.

-

Transfer the mixture to a 500 mL autoclave, seal, and pressurize with nitrogen to 1.0 ± 0.1 MPa.

-

Heat the mixture to 120 ± 2°C and stir for approximately 10 hours, monitoring for the disappearance of the starting material by GC.

-

After cooling to room temperature, discharge the contents and add 110 g of sodium hydroxide in portions, controlling the temperature below 50°C.

-

Stir the mixture for 1 hour, then filter the precipitated solid.

-

Separate the layers of the filtrate. To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate and stir for 2-3 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting yellow oil by vacuum distillation to obtain colorless 1-methyl-3-pyrrolidinol.

-

Step 2: Synthesis of Racemic (1-Methylpyrrolidin-3-YL)methanol (Proposed)

This step involves the same proposed one-carbon homologation as described in section 1.2, Step 2, but starting with the racemic 1-methyl-3-pyrrolidinol.

Step 3: Chiral Resolution (Proposed)

This is a general procedure for the resolution of a racemic amine with O,O'-dibenzoyl-L-tartaric acid. The optimal conditions may require some experimentation.

-

Materials: Racemic (1-methylpyrrolidin-3-yl)methanol, O,O'-dibenzoyl-L-tartaric acid, methanol (or another suitable solvent like ethanol or acetone), 1 M sodium hydroxide solution, diethyl ether.

-

Procedure:

-

Dissolve one equivalent of racemic (1-methylpyrrolidin-3-yl)methanol in a minimal amount of hot methanol.

-

In a separate flask, dissolve 0.5 equivalents of O,O'-dibenzoyl-L-tartaric acid in a minimal amount of hot methanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold methanol. This salt should be enriched in the (S)-enantiomer.

-

To assess purity, a small sample of the salt can be treated with a base to liberate the free amine, and its optical rotation can be measured.

-

The salt can be recrystallized from fresh hot methanol to improve diastereomeric purity.

-

To recover the enantiomerically pure amine, dissolve the diastereomeric salt in water and add 1 M NaOH solution until the pH is basic.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (%) | Diastereomeric/Enantiomeric Excess (%) |

| 1 | Racemic 1-Methyl-3-pyrrolidinol | 1,4-Dichloro-2-butanol | 64.8[4] | 99.3[4] | N/A |

| 2 | Racemic (1-Methylpyrrolidin-3-YL)methanol | Racemic 1-Methyl-3-pyrrolidinol | ~50-65 (Est.) | - | N/A |

| 3 | This compound | Racemic (1-Methylpyrrolidin-3-YL)methanol | ~30-40 (of theoretical 50%) (Est.) | >98 | >98 (after recrystallization) (Est.) |

Est. = Estimated based on analogous reactions and resolutions.

Summary and Comparison of Pathways

| Pathway | Advantages | Disadvantages |

| Synthesis from Chiral Precursor | - High enantiomeric purity is maintained throughout the synthesis. - Avoids the loss of 50% of the material inherent in classical resolution. | - The chiral starting material may be more expensive. - The one-carbon homologation step requires multiple transformations and has not been specifically reported for this substrate. |

| Chiral Resolution | - Utilizes simpler, achiral starting materials for the initial synthesis of the racemate. - A well-established and robust method for obtaining enantiomerically pure compounds. | - The theoretical maximum yield is 50% for the desired enantiomer without a racemization process for the unwanted enantiomer. - The resolution process can be iterative and may require optimization. |

The choice of the optimal synthesis pathway will depend on factors such as the cost and availability of starting materials, the required scale of production, and the desired enantiomeric purity of the final product. For laboratory-scale synthesis where high enantiopurity is critical, the synthesis from a chiral precursor offers a more elegant and potentially higher-yielding route for the desired enantiomer. For larger-scale production, a cost analysis of the starting materials versus the efficiency of the resolution and potential for racemization of the unwanted enantiomer would be necessary to determine the most economical approach.

References

An In-depth Technical Guide on the Solubility of (S)-(1-Methylpyrrolidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-(1-Methylpyrrolidin-3-YL)methanol, a key chemical intermediate in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in various solvents. This includes detailed experimental protocols, a template for data presentation, and a discussion of the expected solubility characteristics based on the molecule's structure.

Expected Solubility Profile

This compound, with its polar pyrrolidine ring, hydroxyl group, and a tertiary amine, is anticipated to be a hydrophilic molecule. It is expected to be miscible with water and other polar protic solvents such as methanol, ethanol, and isopropanol. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be lower, and it is expected to have poor solubility in non-polar solvents such as hexanes and toluene. Commercial suppliers suggest that to enhance solubility, warming the solution to 37°C and employing ultrasonication can be effective.[1]

Quantitative Solubility Data

As specific experimental data is not widely published, the following table is provided as a template for researchers to populate with their own experimentally determined solubility values for this compound at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Water | Polar Protic | Data to be entered | Data to be entered | Expected to be highly soluble/miscible. |

| Methanol | Polar Protic | Data to be entered | Data to be entered | Expected to be highly soluble/miscible. |

| Ethanol | Polar Protic | Data to be entered | Data to be entered | Expected to be highly soluble/miscible. |

| Isopropanol | Polar Protic | Data to be entered | Data to be entered | Expected to be soluble. |

| Acetonitrile | Polar Aprotic | Data to be entered | Data to be entered | Expected to be soluble. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be entered | Data to be entered | Expected to be highly soluble/miscible. |

| Dichloromethane (DCM) | Non-polar | Data to be entered | Data to be entered | Expected to have limited solubility. |

| Ethyl Acetate | Moderately Polar | Data to be entered | Data to be entered | Expected to have limited solubility. |

| Toluene | Non-polar | Data to be entered | Data to be entered | Expected to be poorly soluble. |

| Hexanes | Non-polar | Data to be entered | Data to be entered | Expected to be poorly soluble. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2][3]

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

-

This compound (solid or liquid)

-

Selected solvents (e.g., water, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system for quantification.

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be sufficient to keep the solid suspended without forming a vortex.[4]

-

Shake the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[4] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements is consistent.[4]

-

After shaking, allow the vials to stand to let undissolved material settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

The experiment should be performed in triplicate for each solvent.[4]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination via Nephelometry

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.[5][6]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer solutions (e.g., phosphate-buffered saline, PBS)

-

Microplates (e.g., 96- or 384-well)

-

A microplate nephelometer

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

In a microplate, add the aqueous buffer solution to the wells.

-

Add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations.

-

The plate is then shaken and the amount of light scattering caused by any precipitate is measured by the nephelometer.

-

The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

Logical Relationship for Solubility Assessment

Caption: Role of Solubility Assays in Drug Development.

References

Technical Guide to the Material Safety Data Sheet for (S)-(1-Methylpyrrolidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of (S)-(1-Methylpyrrolidin-3-YL)methanol. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Physical Properties

This compound is a chiral organic compound containing a pyrrolidine ring, which is a common structural motif in medicinal chemistry.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H13NO | [1][2][3][4] |

| Molecular Weight | 115.17 g/mol | [2][3][5] |

| CAS Number | 1210934-04-5 | [1][5] |

| Appearance | Colorless to yellow-brown liquid | [1][6] |

| Storage Temperature | 2-8°C, sealed in a dry place away from moisture | [5][6] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[2]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

-

Irritant

Signal Word: Warning[2]

Precautionary Measures and First Aid

Adherence to proper laboratory safety protocols is essential when handling this compound. The following tables outline the recommended precautionary statements and first aid measures.

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Exposure Route | First Aid Measures |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

Experimental Protocols for Toxicological Assessment

The hazard classifications are based on toxicological data, typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing

The potential for skin irritation is generally assessed using methods outlined in OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[3][7] This in vitro method is a preferred alternative to traditional in vivo animal testing.[7]

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[3]

-

Application: The test chemical, this compound, is applied topically to the surface of the RhE tissue.[3]

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours) after the chemical is rinsed off.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[3]

-

Classification: The substance is classified as a skin irritant (Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[3][7]

Eye Irritation Testing

For assessing serious eye irritation, OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the traditional in vivo method.[2][6] However, a tiered testing strategy that prioritizes in vitro methods is strongly recommended to reduce animal testing.[2][6]

Methodology (In Vivo - OECD TG 405):

-

Test Animals: Albino rabbits are typically used for this test.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the ocular lesions is scored, and the reversibility of the effects is observed over a period of up to 21 days.

-

Classification: The substance is classified as a serious eye irritant (Category 2A) based on the severity and persistence of the observed ocular lesions.

Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is between 2-8°C.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, the following procedures should be followed.

Emergency Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Decision Pathway

Caption: Decision-making process for first aid after exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. x-cellr8.com [x-cellr8.com]

- 4. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. flashpointsrl.com [flashpointsrl.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide to the Chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the chiral molecule (S)-(1-Methylpyrrolidin-3-YL)methanol. Particular focus is placed on its significance as a building block in the development of therapeutic agents, specifically targeting muscarinic acetylcholine receptors.

Core Chemical and Physical Properties

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the third carbon, which is a stereocenter. The "S" designation indicates the specific spatial arrangement of the substituents around this chiral center. While a specific optical rotation value for this compound is not widely reported in publicly available literature, the optical activity of a structurally similar compound, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, has been determined to be [α]19/D −49.5° (c = 5 in methanol)[1][2]. This indicates that the (S)-enantiomer of this related compound is levorotatory. The direction and magnitude of optical rotation are highly specific to the molecule's three-dimensional structure.

The physicochemical properties of this compound and its related isomers are summarized in the table below.

| Property | This compound | (R)-(1-Methylpyrrolidin-3-YL)methanol | Racemic (1-Methylpyrrolidin-3-YL)methanol |

| CAS Number | 1210934-04-5 | 1210935-33-3 | 5021-33-0 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol | 115.17 g/mol |

| IUPAC Name | This compound | (R)-(1-Methylpyrrolidin-3-yl)methanol | (1-Methylpyrrolidin-3-yl)methanol |

Enantioselective Synthesis

A representative experimental protocol for a similar transformation is as follows:

Protocol: Asymmetric Reduction of a Prochiral Ketone

-

Reaction Setup: A dried reaction flask is charged with a solution of the prochiral ketone (e.g., N-methyl-3-pyrrolidinone) in an anhydrous solvent (e.g., tetrahydrofuran or methanol) under an inert atmosphere (e.g., argon or nitrogen).

-

Chiral Catalyst: A chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), is added to the reaction mixture.

-

Reducing Agent: A suitable reducing agent, such as sodium borohydride or isopropanol in the presence of a transfer hydrogenation catalyst, is introduced to the mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a period sufficient to ensure complete conversion of the starting material, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water or a mild acidic solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Chiral Analysis

The determination of the enantiomeric purity of chiral compounds is crucial in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying enantiomers.

Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is selected based on the chemical nature of the analyte. For aminols like (1-Methylpyrrolidin-3-YL)methanol, polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective.

-

Mobile Phase Preparation: A suitable mobile phase is prepared, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a UV detector. The flow rate, column temperature, and injection volume are optimized to achieve baseline separation of the enantiomers.

-

Data Analysis: The retention times of the two enantiomers are used for qualitative identification, and the peak areas are used to determine the enantiomeric excess (% ee) of the sample.

Role in Drug Development: Targeting Muscarinic Acetylcholine Receptors

The this compound scaffold is a valuable building block in the synthesis of antagonists for muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), and developing subtype-selective antagonists is a key objective in drug discovery for treating various conditions, including neurological disorders.

Derivatives of this compound have been incorporated into molecules targeting M1 and M2 receptors, which have distinct signaling pathways.

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of the M1 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses.

M2 Muscarinic Receptor Signaling Pathway

In contrast to the M1 receptor, the M2 receptor is coupled to the Gi/o family of G-proteins. When acetylcholine binds to the M2 receptor, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, resulting in a cellular response. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

References

Methodological & Application

(S)-(1-Methylpyrrolidin-3-YL)methanol: A Chiral Building Block in Asymmetric Synthesis

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral compound recognized for its potential as a versatile building block in the asymmetric synthesis of complex molecules, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold and stereodefined hydroxymethyl group at the C-3 position make it an attractive starting material for the construction of chiral ligands and intermediates for drug discovery.

While its direct application as an organocatalyst in asymmetric reactions is not extensively documented in publicly available literature, its significance lies in its role as a precursor to more elaborate chiral structures. The inherent chirality of this compound allows for the transfer of stereochemical information, a crucial aspect in the synthesis of enantiomerically pure compounds.

Application as a Chiral Intermediate

The primary application of this compound in asymmetric synthesis is as a chiral intermediate. Its functional groups, the secondary amine and the primary alcohol, provide reactive sites for a variety of chemical transformations. This allows for its incorporation into larger, more complex molecular architectures where the stereochemistry of the pyrrolidine ring is essential for the target molecule's biological activity.

Synthesis of Chiral Ligands

The structural features of this compound also make it a suitable candidate for the synthesis of novel chiral ligands for asymmetric catalysis. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxymethyl group can act as coordination sites for metal centers. By modifying the hydroxymethyl group or the amine, a diverse range of bidentate or polydentate chiral ligands can be prepared. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound as a catalyst in asymmetric synthesis are not prominently reported in peer-reviewed journals. However, protocols for the synthesis of related chiral pyrrolidine derivatives are available in the patent literature, which can provide insights into the manipulation of this class of compounds.

For example, the synthesis of substituted chiral pyrrolidines often involves multi-step sequences that may include protection of the amine and alcohol functionalities, followed by stereoselective alkylation or acylation, and subsequent deprotection and further functionalization.

Data Presentation

Due to the limited availability of specific quantitative data for asymmetric reactions directly employing this compound, a structured table summarizing such data cannot be provided at this time. Researchers and drug development professionals interested in utilizing this chiral building block would likely need to engage in exploratory studies to determine its efficacy in specific asymmetric transformations.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound as a chiral building block.

The Chiral Scaffolding of (S)-(1-Methylpyrrolidin-3-YL)methanol in Modern Drug Discovery

(S)-(1-Methylpyrrolidin-3-YL)methanol, a chiral pyrrolidine derivative, has emerged as a valuable building block in medicinal chemistry, primarily in the development of selective muscarinic acetylcholine receptor (mAChR) antagonists. Its rigid, stereochemically defined structure allows for precise orientation of pharmacophoric groups, leading to enhanced potency and selectivity for specific receptor subtypes. This application note provides a detailed overview of its use in the synthesis of selective M3 muscarinic receptor antagonists, including quantitative data, experimental protocols, and an illustrative signaling pathway.

Application in the Development of Selective M3 Muscarinic Receptor Antagonists

This compound serves as a key synthetic precursor for the cationic headgroup of a novel series of potent and selective M3 muscarinic receptor antagonists. These antagonists are of significant therapeutic interest for the treatment of chronic obstructive pulmonary disease (COPD), as they can induce bronchodilation with potentially fewer cardiovascular side effects compared to non-selective antagonists.

The pyrrolidine ring system of this compound is incorporated into the final antagonist structure to interact with the orthosteric binding pocket of the M3 receptor. The stereochemistry at the 3-position is crucial for optimal binding and selectivity. Structure-activity relationship (SAR) studies have demonstrated that derivatives incorporating this chiral moiety exhibit high affinity for the M3 receptor and significant selectivity over the M2 subtype, which is predominantly found in the heart.

Quantitative Biological Data

The following table summarizes the binding affinities (Ki values) of representative M3 muscarinic receptor antagonists synthesized using a scaffold derived from this compound. The data highlights the high affinity for the human M3 receptor and the selectivity over the human M2 receptor.

| Compound ID | hM2 Ki (nM) | hM3 Ki (nM) | Selectivity (hM2/hM3) |

| 6o (BS46) | 180 | 1.8 | 100 |

| 6b | 230 | 7.7 | 30 |

Data extracted from the supplementary information of "Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists" in PNAS.[1][2][3][4][5][6][7]

Experimental Protocols

General Synthesis of a Selective M3 Muscarinic Receptor Antagonist (Exemplified by the synthesis of a key intermediate for compounds like 6o)

This protocol describes a representative synthetic step for incorporating the this compound moiety into a larger scaffold, leading to a key intermediate for selective M3 antagonists.

Materials:

-

This compound

-

4-Bromo-1-fluoro-2-nitrobenzene

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-Bromo-1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Competitive Radioligand Binding Assay for M3 Muscarinic Receptors

This protocol outlines a standard method for determining the binding affinity of synthesized compounds for the human M3 muscarinic receptor.[4][8][9][10][11][12]

Materials:

-

Membrane preparations from cells expressing human M3 muscarinic receptors

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

-

Unlabeled test compounds (synthesized antagonists)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the unlabeled test compound, and 50 µL of [3H]-NMS (at a final concentration close to its Kd).

-

Initiate the binding reaction by adding 50 µL of the M3 receptor membrane preparation (typically 5-20 µg of protein).

-

Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

The following diagrams illustrate the workflow for the synthesis and evaluation of M3 muscarinic receptor antagonists and the signaling pathway they inhibit.

Caption: Synthetic and evaluation workflow for M3 antagonists.

Caption: M3 receptor signaling and antagonist inhibition.

References

- 1. pnas.org [pnas.org]

- 2. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of (S)-(1-Methylpyrrolidin-3-YL)methanol , a versatile chiral building block used in the synthesis of novel ligands targeting various receptors, including muscarinic acetylcholine receptors (mAChRs) and histamine H3 receptors. The protocols outlined below describe key chemical transformations of the primary alcohol functional group, enabling the generation of diverse chemical entities for screening and lead optimization in drug discovery programs.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its chiral pyrrolidine core, a privileged scaffold found in numerous biologically active compounds. The presence of a primary hydroxyl group provides a convenient handle for introducing a variety of functional groups and linkers, allowing for the exploration of structure-activity relationships (SAR). This document details protocols for etherification, esterification, and amination reactions starting from this chiral alcohol.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key synthetic transformations for generating diverse ligands from this compound, along with typical reaction conditions and expected outcomes.

| Transformation | Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) |

| Protocol 1 | Williamson Ether Synthesis | 1. NaH, THF, 0 °C to rt2. R-X (Alkyl halide) | Ether | 60-90 |

| Protocol 2 | Steglich Esterification | R-COOH, DCC, DMAP, CH₂Cl₂, rt | Ester | 70-95 |

| Protocol 3 | Mesylation and Azide Substitution | 1. MsCl, Et₃N, CH₂Cl₂, 0 °C2. NaN₃, DMF, 80 °C | Azide Intermediate | 80-95 (Step 1)70-90 (Step 2) |

| Protocol 4 | Reduction of Azide to Amine | H₂, Pd/C, MeOH, rt | Primary Amine | 85-99 |

Experimental Protocols

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the O-alkylation of this compound to form ether derivatives. These ethers can be valuable as ligands for various receptors, including histamine H3 receptors.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide, propyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired ether product.

Protocol 2: Synthesis of Ester Derivatives via Steglich Esterification

This protocol details the formation of ester ligands through the reaction of this compound with a carboxylic acid, facilitated by DCC and DMAP.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

0.5 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.2 eq) in anhydrous CH₂Cl₂.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with CH₂Cl₂.

-

Combine the filtrate and washings and wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 3 & 4: Synthesis of Primary Amine Derivatives

This two-part protocol describes the conversion of the hydroxyl group to a primary amine via a mesylate intermediate and subsequent azide displacement followed by reduction. This transformation is crucial for introducing basic nitrogen moieties often found in pharmacologically active ligands.

Protocol 3: Mesylation and Azide Substitution

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Mesylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

-

Azide Substitution: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) and heat the reaction mixture to 80 °C.

-

Stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude azide by flash column chromatography on silica gel.

Protocol 4: Reduction of Azide to Primary Amine

Materials:

-

(S)-3-(Azidomethyl)-1-methylpyrrolidine (from Protocol 3)

-

Palladium on carbon (Pd/C), 10 wt%

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of the azide (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting azide is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford the desired primary amine, which is often pure enough for subsequent steps or can be further purified by distillation or chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the diversification of this compound.

Caption: Synthetic pathways from this compound.

Signaling Pathway of Muscarinic Acetylcholine M1 Receptor

Ligands derived from this compound can act as modulators of muscarinic acetylcholine receptors. The M1 receptor, a Gq-coupled GPCR, is a key target in the central nervous system.

Caption: M1 muscarinic receptor signaling cascade.

Signaling Pathway of Histamine H3 Receptor

The histamine H3 receptor is a Gi-coupled GPCR that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.

Caption: Histamine H3 receptor inhibitory signaling.

The Synthesis of Chiral Phosphine Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol: A Review of Potential Applications and Synthetic Strategies

The inherent chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol makes it an attractive starting material for creating a chiral environment around a metal center in a catalyst. This chiral environment is essential for enantioselective reactions, where one enantiomer of a product is preferentially formed. Phosphine ligands, with their strong coordinating ability to transition metals, are a cornerstone of homogeneous catalysis. The combination of a chiral backbone, such as that provided by this compound, with a phosphorus donor atom can lead to highly effective and selective catalysts.

General Synthetic Strategies

The synthesis of a phosphine ligand from this compound would typically involve the functionalization of the hydroxyl group to introduce a phosphine moiety. Several general strategies could be employed:

-

Tosylation followed by Nucleophilic Substitution: The hydroxyl group can be converted to a better leaving group, such as a tosylate. Subsequent reaction with a phosphide source, like diphenylphosphine lithium (LiPPh₂), would yield the desired phosphine ligand.

-

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to a phosphine using a phosphine reagent (e.g., diphenylphosphine) in the presence of a dialkyl azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine.

-

Halogenation and Phosphination: The alcohol can be converted to an alkyl halide (e.g., chloride or bromide) followed by reaction with a metal phosphide.

It is crucial to perform these reactions under inert conditions to prevent the oxidation of the phosphine group. The resulting phosphine ligand can be purified using standard techniques like column chromatography.

Potential Applications in Asymmetric Catalysis

Phosphine ligands derived from this compound are anticipated to be effective in a range of asymmetric catalytic reactions, including:

-

Asymmetric Hydrogenation: Rhodium or Ruthenium complexes of chiral phosphine ligands are widely used for the enantioselective hydrogenation of prochiral olefins, ketones, and imines. This is a key technology for the synthesis of chiral alcohols, amines, and amino acids.

-

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of C-C, C-N, and C-O bonds with high enantioselectivity.

-

Cross-Coupling Reactions: Chiral phosphine ligands are employed in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to generate chiral biaryl compounds and other complex molecules.

The performance of these ligands in catalysis would need to be experimentally determined, with key metrics being enantiomeric excess (ee), conversion, and turnover number (TON).

Experimental Considerations and Protocols (Hypothetical)

While a specific, documented protocol is unavailable, a hypothetical experimental workflow for the synthesis and application of a phosphine ligand from this compound is presented below. This serves as a general guideline for researchers.

Synthesis of (S)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine (Hypothetical)

Materials:

-

This compound

-

Tosyl chloride

-

Pyridine

-

Lithium diphenylphosphide (LiPPh₂) solution in THF

-

Anhydrous solvents (THF, Dichloromethane)

-

Standard glassware for inert atmosphere reactions

Protocol:

-

Tosylation: Dissolve this compound in anhydrous dichloromethane and cool to 0 °C. Add pyridine, followed by the slow addition of tosyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate under reduced pressure to obtain the tosylated intermediate.

-

Phosphination: In a separate flask under an inert atmosphere, prepare or obtain a solution of lithium diphenylphosphide in anhydrous THF. Cool the solution to 0 °C and add a solution of the tosylated intermediate in THF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel under an inert atmosphere.

Application in Asymmetric Hydrogenation (Hypothetical)

Materials:

-

Synthesized (S)-((1-Methylpyrrolidin-3-yl)methyl)diphenylphosphine

-

[Rh(COD)₂]BF₄

-

Substrate (e.g., methyl (Z)-α-acetamidocinnamate)

-

Hydrogen gas

-

Anhydrous, degassed solvent (e.g., methanol)

-

High-pressure reactor

Protocol:

-

Catalyst Preparation: In a glovebox, dissolve the phosphine ligand and [Rh(COD)₂]BF₄ in the reaction solvent in a 2.2:1 ligand-to-metal molar ratio. Stir the solution for 30 minutes to form the catalyst complex.

-

Hydrogenation: Place the substrate in a high-pressure reactor. Transfer the catalyst solution to the reactor via cannula. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction at room temperature for the specified time.

-

Analysis: After releasing the pressure, take an aliquot of the reaction mixture to determine the conversion by GC or NMR. The enantiomeric excess of the product can be determined by chiral HPLC or GC.

Data Presentation (Hypothetical)

The results of such catalytic experiments would be summarized in a table for easy comparison.

| Entry | Substrate | Ligand/Metal Ratio | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 2.2 | 5 | 12 | >99 | 95 (R) |

| 2 | Acetophenone | 2.2 | 10 | 24 | 98 | 92 (S) |

Visualizing the Workflow

A diagram of the general synthetic workflow can be created to illustrate the process.

Caption: General workflow for the synthesis of a chiral phosphine ligand.

A logical diagram for the application in catalysis would be as follows:

Caption: Workflow for asymmetric catalysis using the synthesized ligand.

Application Notes and Protocols for Catalytic Reactions Using (S)-(1-Methylpyrrolidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S)-(1-Methylpyrrolidin-3-YL)methanol as an organocatalyst in asymmetric synthesis. This chiral pyrrolidine derivative is a versatile catalyst for various carbon-carbon bond-forming reactions, offering high stereocontrol and efficiency. These protocols are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound in Asymmetric Catalysis

This compound is a member of the prolinol-derived organocatalyst family, which has emerged as a powerful tool in modern asymmetric synthesis. These catalysts are prized for their ability to promote stereoselective transformations under mild reaction conditions, avoiding the use of often toxic and expensive metal catalysts.

The catalytic activity of this compound stems from its ability to form key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. The chiral pyrrolidine scaffold then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. This mode of activation is central to a variety of important synthetic transformations.

Common applications of this compound and its derivatives in asymmetric catalysis include:

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Aldol Reactions: The reaction of an enol or an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.

-

Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.

These reactions are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

Catalytic Mechanism: Enamine Catalysis

A common mechanistic pathway for reactions catalyzed by this compound involves the formation of a nucleophilic enamine intermediate. The general cycle for an asymmetric Michael addition is depicted below.

Caption: Generalized mechanism of an asymmetric Michael addition catalyzed by this compound via an enamine intermediate.

Experimental Protocols